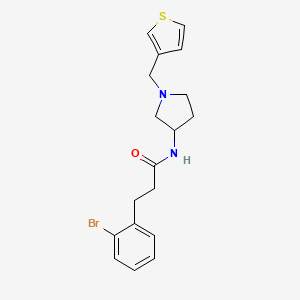

3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide

Description

3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide is a structurally complex molecule featuring a brominated aromatic ring, a pyrrolidine scaffold, and a thiophene moiety. These functional groups are commonly associated with pharmacological activity, particularly in central nervous system (CNS) and antimicrobial agents. The ortho-substituted bromophenyl group may enhance steric effects and influence receptor binding , while the thiophen-3-ylmethyl substituent could modulate electronic properties and metabolic stability compared to thiophen-2-yl derivatives . The pyrrolidine ring, a common motif in bioactive compounds, likely contributes to conformational rigidity and intermolecular interactions.

Properties

IUPAC Name |

3-(2-bromophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2OS/c19-17-4-2-1-3-15(17)5-6-18(22)20-16-7-9-21(12-16)11-14-8-10-23-13-14/h1-4,8,10,13,16H,5-7,9,11-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNWBAZOEMSAPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CCC2=CC=CC=C2Br)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Formation of Pyrrolidine: The synthesis of the pyrrolidine ring, often through cyclization reactions.

Thioether Formation: The attachment of the thiophenylmethyl group to the pyrrolidine ring.

Amidation: The final step involves the formation of the amide bond between the bromophenyl group and the pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups to the phenyl ring.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its bromophenyl and thiophenylmethyl groups allow for further functionalization, enabling the creation of more complex molecular architectures. This property is particularly useful in the development of new pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis typically involves multi-step processes including:

- Bromination of phenyl rings.

- Amide coupling to form the propanamide backbone.

- Nucleophilic substitution to introduce the thiophenylmethyl group.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide exhibits potential biological activity. Preliminary studies suggest it may possess antimicrobial and anticancer properties, making it a candidate for further pharmacological evaluation.

Mechanism of Action

The biological effects are believed to stem from its interaction with various molecular targets such as enzymes or receptors, potentially modulating signal transduction pathways or inhibiting specific enzymes, which could lead to therapeutic benefits.

Medical Research Applications

Drug Development

With its unique structural features, this compound is being explored as a potential drug candidate. Its ability to interact with biological systems opens avenues for developing new treatments for various diseases, particularly those resistant to existing therapies.

Industrial Applications

Material Development

In industrial contexts, this compound is utilized in the development of new materials. Its chemical properties can be harnessed to create innovative compounds with desired physical and chemical characteristics, beneficial for various applications including coatings and polymers.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Activity Study : A study investigated the effects of this compound on cancer cell lines, revealing significant cytotoxicity against specific types of cancer cells.

- Synthesis Optimization Research : Research focused on optimizing synthetic routes for higher yields and purity, employing continuous flow reactors which enhance efficiency in industrial settings.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the thiophenylmethyl group can engage in sulfur-based interactions. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

Bromine Position : The target compound’s ortho-bromophenyl group contrasts with para-bromophenyl in Brompheniraminum . Ortho-substitution may reduce metabolic dehalogenation and improve target engagement due to steric hindrance.

Thiophene vs. Pyridine : Unlike pyridine-containing analogues (e.g., compound 5 ), the thiophene moiety in the target compound could enhance lipophilicity and membrane permeability.

Fluorinated Groups : Compound 42 includes a trifluoromethyl group, which improves metabolic stability but may reduce solubility compared to the target’s bromophenyl-thiophene system.

Pharmacological Potential

- Antimicrobial Activity: The thioxothiazolidinone derivative shows antimicrobial properties, suggesting the target’s thiophene-pyrrolidine system could similarly interact with bacterial enzymes.

- Structural Limitations : The absence of electron-withdrawing groups (e.g., trifluoromethoxy in compound 43 ) may reduce the target’s binding affinity compared to fluorinated analogues.

Biological Activity

3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide is an organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the bromophenyl and thiophenylmethyl groups, suggest promising interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps. Initial bromination of a phenyl ring introduces the bromine atom at the 2-position, followed by amide coupling to form the propanamide backbone. The thiophen-3-ylmethyl group is introduced through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that compounds structurally similar to this compound have demonstrated significant anticancer activity. For instance, derivatives with similar scaffolds have shown cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis |

| Compound B | U-937 (Leukemia) | 0.12 | Inhibits cell proliferation |

| Compound C | A549 (Lung Cancer) | 2.78 | Modulates signaling pathways |

These findings suggest that this compound may similarly exhibit potent anticancer effects, warranting further investigation into its efficacy and underlying mechanisms .

Antimicrobial Activity

In addition to its anticancer potential, this compound may also possess antimicrobial properties. Preliminary studies indicate that related compounds have shown activity against various bacterial strains, suggesting that this compound could be effective in combating infections.

Case Studies

A study focusing on a related compound highlighted its effectiveness against resistant strains of bacteria, achieving minimum inhibitory concentrations (MICs) in the low micromolar range. This underscores the potential of similar compounds in addressing antibiotic resistance issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.